molecular formula C18H9NO3S B5217994 2-{3-oxa-7-thia-5-azatricyclo[6.4.0.0(2),?]dodeca-1(8),2(6),4,9,11-pentaen-4-yl}-2H-indene-1,3-dione

2-{3-oxa-7-thia-5-azatricyclo[6.4.0.0(2),?]dodeca-1(8),2(6),4,9,11-pentaen-4-yl}-2H-indene-1,3-dione

Cat. No.: B5217994
M. Wt: 319.3 g/mol
InChI Key: UCRWWVAEHATXEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-oxa-7-thia-5-azatricyclo[6400(2),?]dodeca-1(8),2(6),4,9,11-pentaen-4-yl}-2H-indene-1,3-dione is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-oxa-7-thia-5-azatricyclo[6.4.0.0(2),?]dodeca-1(8),2(6),4,9,11-pentaen-4-yl}-2H-indene-1,3-dione typically involves multi-step organic reactions. The starting materials are often simple aromatic compounds, which undergo a series of reactions including cyclization, oxidation, and substitution to form the final product. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2-{3-oxa-7-thia-5-azatricyclo[6.4.0.0(2),?]dodeca-1(8),2(6),4,9,11-pentaen-4-yl}-2H-indene-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{3-oxa-7-thia-5-azatricyclo[640

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{3-oxa-7-thia-5-azatricyclo[6.4.0.0(2),?]dodeca-1(8),2(6),4,9,11-pentaen-4-yl}-2H-indene-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2H-indene-1,3-dione derivatives: Compounds with similar core structures but different substituents.

    Tricyclic compounds: Other tricyclic compounds with different heteroatoms or ring systems.

Uniqueness

The uniqueness of 2-{3-oxa-7-thia-5-azatricyclo[6.4.0.0(2),?]dodeca-1(8),2(6),4,9,11-pentaen-4-yl}-2H-indene-1,3-dione lies in its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-([1]benzothiolo[2,3-d][1,3]oxazol-2-yl)indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9NO3S/c20-14-9-5-1-2-6-10(9)15(21)13(14)17-19-18-16(22-17)11-7-3-4-8-12(11)23-18/h1-8,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRWWVAEHATXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=C(O3)C5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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